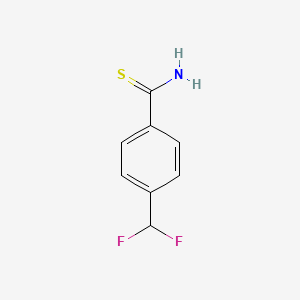

4-(Difluoromethyl)benzene-1-carbothioamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7F2NS |

|---|---|

Molecular Weight |

187.21 g/mol |

IUPAC Name |

4-(difluoromethyl)benzenecarbothioamide |

InChI |

InChI=1S/C8H7F2NS/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7H,(H2,11,12) |

InChI Key |

HDZNVRCDNZAHNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(F)F)C(=S)N |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 4 Difluoromethyl Benzene 1 Carbothioamide and Its Analogs

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of organic molecules. This section details the expected spectroscopic signatures of 4-(Difluoromethyl)benzene-1-carbothioamide based on nuclear magnetic resonance spectroscopy, infrared and Raman spectroscopy, mass spectrometry, and ultraviolet-visible spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For 4-(Difluoromethyl)benzene-1-carbothioamide, ¹H, ¹³C, and ¹⁹F NMR would provide critical information about its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the thioamide protons, and the proton of the difluoromethyl group. The aromatic protons would likely appear as two doublets in the range of 7.5-8.0 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The thioamide (-CSNH₂) protons are expected to appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration. The most characteristic signal would be the proton of the difluoromethyl (-CHF₂) group, which is anticipated to appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide insights into the carbon framework. Key signals would include the thiocarbonyl carbon (C=S), which is typically found in the range of 190-210 ppm. The carbons of the benzene ring would show distinct signals, with their chemical shifts influenced by the electron-withdrawing nature of the difluoromethyl and thioamide groups. The difluoromethyl carbon would appear as a triplet due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethyl group. This signal would be split into a doublet due to coupling with the single proton of the CHF₂ group. The chemical shift would be indicative of the electronic environment of the fluorine nuclei. For instance, in analogous compounds containing a difluoromethyl group attached to a benzene ring, the ¹⁹F NMR chemical shift is often observed in the range of -110 to -115 ppm.

Table 1: Predicted NMR Spectroscopic Data for 4-(Difluoromethyl)benzene-1-carbothioamide

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | 7.5-8.0 | Doublet | 7-9 (H-H) |

| 7.5-8.0 | Doublet | 7-9 (H-H) | |

| 6.6-6.8 | Triplet | ~56 (H-F) | |

| 8.0-9.5 | Broad Singlet | - | |

| ¹³C | 190-210 | Singlet | - |

| 125-145 | Multiple Signals | C-F and C-H couplings | |

| 110-120 | Triplet | ~240 (C-F) | |

| ¹⁹F | -110 to -115 | Doublet | ~56 (F-H) |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 4-(Difluoromethyl)benzene-1-carbothioamide would be characterized by several key absorption bands. The N-H stretching vibrations of the primary thioamide group are expected to appear as two bands in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed around 3000-3100 cm⁻¹. The C=S stretching vibration, a key indicator of the thioamide group, is expected in the range of 1200-1400 cm⁻¹, although it can be coupled with other vibrations. The C-F stretching vibrations of the difluoromethyl group would likely produce strong absorptions in the region of 1000-1100 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric ring breathing mode of the para-substituted benzene ring is expected to be a strong band in the Raman spectrum, typically around 800-850 cm⁻¹. The C=S stretching vibration may also be visible. Raman spectroscopy is particularly useful for observing symmetric vibrations that might be weak in the IR spectrum.

Table 2: Predicted Vibrational Spectroscopy Data for 4-(Difluoromethyl)benzene-1-carbothioamide

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3100-3400 | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman |

| C=S Stretch | 1200-1400 | IR, Raman |

| C-F Stretch | 1000-1100 | IR |

| Benzene Ring Breathing | 800-850 | Raman |

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. The molecular formula of 4-(Difluoromethyl)benzene-1-carbothioamide is C₈H₇F₂NS, with a monoisotopic mass of approximately 187.0267 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 187. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways could include the loss of the thioamide group or parts of it (e.g., ·SH, NH₂). Another likely fragmentation would be the loss of the difluoromethyl radical (·CHF₂), leading to a significant fragment ion.

Table 3: Predicted Mass Spectrometry Data for 4-(Difluoromethyl)benzene-1-carbothioamide

| Ion | Predicted m/z | Description |

| [C₈H₇F₂NS]⁺ | 187 | Molecular Ion (M⁺) |

| [C₇H₄F₂]⁺ | 125 | Loss of ·CSNH₂ |

| [C₈H₆NS]⁺ | 136 | Loss of ·CHF₂ |

| [C₇H₅]⁺ | 91 | Further fragmentation |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like 4-(Difluoromethyl)benzene-1-carbothioamide are expected to exhibit characteristic absorptions in the UV region.

The spectrum would likely show two main absorption bands corresponding to π→π* transitions of the benzene ring. For benzene itself, these bands appear around 204 nm and 256 nm. up.ac.za The presence of the thioamide and difluoromethyl substituents would be expected to cause a bathochromic shift (a shift to longer wavelengths) of these bands. up.ac.za Additionally, the thioamide group contains a C=S chromophore which can exhibit a weak n→π* transition at longer wavelengths, possibly in the near-UV or visible region, although this may be obscured by the more intense π→π* transitions. The exact positions and intensities of these bands would be influenced by the solvent polarity.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

While a crystal structure for 4-(Difluoromethyl)benzene-1-carbothioamide is not publicly available, analysis of closely related structures, such as 4-methoxybenzenecarbothioamide, can provide significant insights into its likely solid-state conformation and intermolecular interactions. researchgate.net

Table 4: Predicted Crystallographic Parameters for 4-(Difluoromethyl)benzene-1-carbothioamide (based on analogs)

| Parameter | Predicted Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Intermolecular Interactions | N-H···S hydrogen bonds forming dimers or chains |

| Molecular Conformation | Largely planar with potential for minor torsion |

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

In the crystal structures of analogous compounds, such as N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide and N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide, Hirshfeld surface analysis reveals the predominant role of hydrogen bonds and other weak interactions in stabilizing the crystal packing. nih.gov For instance, in the crystal of N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide, inversion dimers are formed through pairs of N—H⋯S hydrogen bonds, creating characteristic R22(8) graph-set motifs. researchgate.net

A detailed breakdown of the intermolecular contacts for N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide reveals a variety of interactions. nih.gov The H⋯H contacts account for the largest portion of the surface, followed by S⋯H/H⋯S and Cl⋯H/H⋯Cl interactions. nih.gov The presence of fluorine introduces additional F⋯H/H⋯F, F⋯Cl/Cl⋯F, and F⋯C/C⋯F contacts, which, although contributing a smaller percentage, are crucial in directing the crystal packing. nih.gov

The study of fluorinated benzamides and thiobenzamides has shown that the substitution of hydrogen with fluorine can suppress disorder within the crystal structure. nih.govosti.gov This effect is attributed to the altered electronic and steric properties imparted by the fluorine atom, which can influence the lattice energy landscape and favor a more ordered packing arrangement. osti.gov

The comprehensive analysis of intermolecular interactions through Hirshfeld surfaces for these analogs provides a robust model for understanding the crystal packing of 4-(Difluoromethyl)benzene-1-carbothioamide. It is anticipated that H⋯H, H⋯F, and H⋯S interactions, along with potential N—H⋯S hydrogen bonding, would be the primary forces governing its supramolecular assembly.

Detailed Research Findings from Analogous Compounds

To illustrate the quantitative insights gained from Hirshfeld surface analysis, the following table summarizes the percentage contributions of the most significant intermolecular contacts for N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide. nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H⋯H | 26.6 |

| S⋯H/H⋯S | 13.8 |

| Cl⋯H/H⋯Cl | 9.5 |

| O⋯H/H⋯O | 6.7 |

| F⋯H/H⋯F | 6.6 |

| Cl⋯F/F⋯Cl | 3.7 |

| F⋯C/C⋯F | 3.1 |

This data underscores the multifaceted nature of intermolecular forces in fluorinated thioamides, where a combination of hydrogen bonding, halogen bonding, and van der Waals interactions collectively determines the crystal structure.

Reactivity and Mechanistic Studies of 4 Difluoromethyl Benzene 1 Carbothioamide Derivatives

Reaction Pathways and Transformation Mechanisms of the Carbothioamide Moiety

The carbothioamide group, often referred to as a thioamide, is a versatile functional group whose reactivity is dominated by the carbon-sulfur double bond (C=S). Unlike its oxygen analog, the amide, the C=S bond is longer, weaker, and more polarizable. This characteristic makes the sulfur atom a potent nucleophile and the carbon atom an accessible electrophile, defining the moiety's diverse reaction pathways.

Key Transformation Mechanisms:

S-Alkylation and Acylation: The sulfur atom readily acts as a nucleophile, attacking various electrophiles. This initial S-alkylation or S-acylation forms a thioimidate intermediate, which is crucial in many subsequent transformations.

Cyclization Reactions: Thioamides are valuable precursors for synthesizing sulfur- and nitrogen-containing heterocycles. For instance, thiobenzamides can undergo intramolecular cyclization to form benzothiazoles, often facilitated by an oxidizing agent like phenyliodine(III) bis(trifluoroacetate). fluoromart.com The mechanism typically involves the formation of a sulfonium (B1226848) species or a related activated intermediate that allows for nucleophilic attack by an ortho-substituent on the aromatic ring.

Oxidative Reactions: The oxidation of thiobenzamide (B147508) derivatives can lead to various products depending on the reagents and conditions. These reactions are relevant in understanding the metabolism and potential toxicity of related compounds. acs.org

Desulfurization: The thioamide group can be converted to other functionalities through desulfurization. A notable example is the desulfurization-fluorination reaction using reagents like silver fluoride (B91410) (AgF), which transforms the thioamide into an α,α-difluoromethylene amine. acs.org This process is valuable for introducing fluorinated motifs into molecules.

A plausible mechanism for the formation of thioamides from primary nitroalkanes involves the intermediacy of thioacylating species, highlighting the unique reactivity of sulfur in these systems. nih.gov The general mechanism for thioamide synthesis from aldehydes often involves the formation of an imine, followed by the addition of a sulfur anion (HS⁻) and a final oxidation step. mdpi.com

Influence of the Difluoromethyl Group on Aromatic Ring Reactivity and Stability

The difluoromethyl (CF₂H) group imparts unique electronic and physical properties to the aromatic ring, distinguishing it from both methyl (-CH₃) and trifluoromethyl (-CF₃) substituents. Its influence is a blend of steric and electronic effects that modulate the reactivity and stability of the benzene (B151609) ring.

The CF₂H group is considered a bioisostere of hydroxyl (-OH) and thiol (-SH) groups. nih.gov This is attributed to its ability to act as a lipophilic hydrogen bond donor, a property stemming from the acidic nature of the C-H bond, which is flanked by two highly electronegative fluorine atoms. nih.govrsc.org This hydrogen-bonding capability can influence intermolecular interactions and molecular conformation.

Electronically, the difluoromethyl group is moderately electron-withdrawing due to the inductive effect of the fluorine atoms. However, its electron-withdrawing capacity is less pronounced than that of the trifluoromethyl group. rsc.org This difference in electronegativity has significant consequences for the reactivity of radical species. The difluoromethyl radical (•CF₂H) is considered to be nucleophilic in character, in stark contrast to the electrophilic nature of the trifluoromethyl radical (•CF₃). nih.govnih.govrsc.org This distinction governs the site-selectivity of radical fluoroalkylation reactions on aromatic and heteroaromatic rings. rsc.org For example, a nucleophilic •CF₂H radical will preferentially attack electron-deficient positions on an aromatic ring, whereas an electrophilic •CF₃ radical targets electron-rich positions. nih.gov

| Property | Methyl (-CH₃) | Difluoromethyl (-CF₂H) | Trifluoromethyl (-CF₃) |

| Electronic Effect | Electron-donating | Weakly electron-withdrawing | Strongly electron-withdrawing |

| Hydrogen Bonding | Not a donor | Lipophilic H-bond donor nih.gov | Not a donor |

| Radical Character | - | Nucleophilic nih.govnih.gov | Electrophilic rsc.org |

| Bioisosterism | - | -OH, -SH nih.gov | - |

Functional Group Interconversions and Derivatization Reactions of Benzene-1-carbothioamides

Benzene-1-carbothioamides are valuable synthetic intermediates that can be prepared from and converted into a wide array of other functional groups. These transformations are fundamental in organic synthesis for creating diverse molecular architectures.

Synthesis from Benzonitriles: A common and efficient method for the synthesis of thiobenzamides is the thionation of the corresponding benzonitrile. This reaction can be achieved using various sulfurating agents. For instance, 4-trifluoromethylbenzonitrile can be converted to 4-(trifluoromethyl)thiobenzamide (B1302004) by reacting it with sodium hydrosulfide (B80085) (NaSH). chemicalbook.com This approach is broadly applicable to a range of functionalized aryl nitriles. mdpi.com

Interconversions of the Carbothioamide Group: The carbothioamide moiety can undergo several useful interconversions:

Conversion to Thionoesters: Thioamides can be transformed into thionoesters through a selective N–C(S) bond cleavage. One method involves the activation of the thioamide by converting it to an N,N-Boc₂-thioamide, which destabilizes the thioamide bond and facilitates a mild esterification reaction with various alcohols. nsf.gov

Conversion to α,α-Difluoromethylene Amines: As mentioned previously, a desulfurization-fluorination reaction provides a direct route from thioamides to α,α-difluoromethylene amines, which are of interest in medicinal chemistry. acs.org

Conversion to Amides: The thioamide can be converted back to its more common amide analog through various methods, including oxidation followed by hydrolysis.

Conversion to Nitriles: Dehydration of a primary thioamide can yield the corresponding nitrile.

Derivatization Reactions: Derivatization involves modifying the functional group without changing the core carbon skeleton. For benzene-1-carbothioamides, this can occur at the nitrogen or sulfur atom.

N-Functionalization: The primary amine of the carbothioamide group can react with electrophiles such as acyl chlorides or anhydrides to form N-acylthioamides.

S-Functionalization: The nucleophilic sulfur atom can be targeted by alkylating agents to form S-alkyl thioimidates, which are versatile intermediates for further reactions. researchgate.net

These functional group interconversions and derivatizations underscore the synthetic utility of benzene-1-carbothioamides as building blocks in organic chemistry. youtube.com

Computational and Theoretical Investigations of 4 Difluoromethyl Benzene 1 Carbothioamide

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the approximation of solutions to the Schrödinger equation for many-electron systems. nih.gov These methods are used to determine a molecule's electronic structure, optimized geometry, and various chemical properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. researchgate.net DFT has become a primary tool for designing new molecules and studying reaction mechanisms due to its balance of accuracy and computational efficiency. nih.gov

For 4-(Difluoromethyl)benzene-1-carbothioamide, DFT studies, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), would be performed to calculate the molecule's ground-state optimized geometry. nih.gov These calculations provide a detailed picture of the three-dimensional arrangement of atoms that corresponds to the lowest energy state, which is essential for understanding the molecule's stability and physical properties. The process involves systematically adjusting the molecular geometry to find the minimum on the potential energy surface.

Molecular geometry optimization is the process of finding the atomic arrangement that represents a local energy minimum. This is a critical step in most quantum chemical studies, as the geometry influences all other calculated properties. The optimization of 4-(Difluoromethyl)benzene-1-carbothioamide would yield precise values for its bond lengths, bond angles, and dihedral angles.

Conformational analysis, an extension of geometry optimization, would explore different spatial arrangements (conformers) of the molecule arising from rotation around single bonds, such as the bond connecting the phenyl ring to the carbothioamide group. By comparing the energies of these different conformers, the most stable, lowest-energy conformation can be identified.

Below is a representative table of the types of parameters that would be determined through geometry optimization for the most stable conformer of 4-(Difluoromethyl)benzene-1-carbothioamide.

Table 1: Predicted Geometrical Parameters for 4-(Difluoromethyl)benzene-1-carbothioamide This table is illustrative of the data that would be generated from a DFT geometry optimization calculation. Actual values require specific computation.

| Parameter | Bond/Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=S | Value not available |

| C-N | Value not available | |

| C-CF₂H | Value not available | |

| C-F | Value not available | |

| Bond Angle (°) | N-C-S | Value not available |

| C-C(ring)-C(thioamide) | Value not available | |

| F-C-F | Value not available | |

| H-C-F | Value not available | |

| Dihedral Angle (°) | C(ring)-C(ring)-C-S | Value not available |

| C(ring)-C(ring)-C-N | Value not available |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity by analyzing the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more likely to be reactive. researchgate.net For 4-(Difluoromethyl)benzene-1-carbothioamide, FMO analysis would pinpoint the regions of the molecule most involved in electron donation and acceptance, which are crucial for understanding its reaction mechanisms.

Table 2: Frontier Molecular Orbital Properties This table illustrates the type of data obtained from FMO analysis. Specific values for 4-(Difluoromethyl)benzene-1-carbothioamide are not available from the searched sources.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | Value not available |

| E(LUMO) | Value not available |

| Energy Gap (ΔE) | Value not available |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution within a molecule and predict its reactive sites. researchgate.net The MEP map displays the electrostatic potential on the surface of the molecule's electron density.

Different colors on the MEP map correspond to different potential values, indicating regions prone to electrophilic or nucleophilic attack. rjpn.org

Red: Represents regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For 4-(Difluoromethyl)benzene-1-carbothioamide, such areas would likely be concentrated around the electronegative sulfur and nitrogen atoms of the carbothioamide group.

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These areas are often found around hydrogen atoms, particularly those attached to electronegative atoms.

Green: Represents regions of neutral or near-zero potential.

An MEP map provides an intuitive visual guide to the molecule's polarity and its potential sites for intermolecular interactions. walisongo.ac.id

Natural Bond Orbital (NBO) analysis is a computational method that interprets the molecular wavefunction in terms of the familiar language of Lewis structures, including localized bonds, lone pairs, and core orbitals. q-chem.comsci-hub.se It provides a detailed understanding of bonding and intramolecular interactions. wisc.edu

Table 3: Selected NBO Donor-Acceptor Interactions This is an example of data generated by NBO analysis, showing potential intramolecular interactions. Actual interactions and energies for the title compound require specific computation.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(S) | π(C-N) | Value not available |

| LP(N) | π(C=S) | Value not available |

| π(C-C)ring | σ(C-CF₂H) | Value not available |

| σ(C-H)CHF₂ | σ(C-F) | Value not available |

Advanced Computational Techniques and Predictive Modeling

Beyond foundational quantum chemical calculations, advanced computational techniques can be employed to predict the behavior of 4-(Difluoromethyl)benzene-1-carbothioamide in more complex environments. These methods leverage the data from electronic structure calculations to build predictive models.

One such area is the development of Quantitative Structure-Activity Relationship (QSAR) models. If a series of related carbothioamide derivatives were synthesized and tested for a specific biological activity, QSAR could be used to correlate their structural or electronic properties (calculated via DFT) with their observed activity. This allows for the prediction of the activity of new, unsynthesized compounds and helps in guiding the design of more potent molecules.

Another advanced technique is molecular dynamics (MD) simulation . MD simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and interactions with other molecules, such as a solvent or a biological target like a protein. By simulating 4-(Difluoromethyl)benzene-1-carbothioamide in a biological environment, one could predict its binding mode and affinity to a specific receptor, offering a dynamic view that complements the static picture from geometry optimization and docking studies.

Table of Compounds

| Compound Name |

|---|

Energy Framework Calculations for Three-Dimensional Crystal Packing

Energy framework calculations are a computational tool used to investigate the intermolecular interactions within a crystal lattice, providing a quantitative understanding of the forces that govern the three-dimensional packing of molecules. This analysis involves calculating the pairwise interaction energies between a central molecule and its neighbors within a defined cluster.

The total interaction energy (E_tot) is typically decomposed into four key components: electrostatic (E_ele), polarization (E_pol), dispersion (E_dis), and exchange-repulsion (E_rep). nih.gov These components are calculated using a molecular wavefunction and are often scaled to improve accuracy. nih.gov The individual energies represent the nature and strength of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, which dictate the stability of the crystal structure.

| Interaction Type | Electrostatic Energy (kJ/mol) | Polarization Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Repulsion Energy (kJ/mol) | Total Energy (kJ/mol) |

| N-H···O | -50.2 | -12.7 | -27.6 | 58.2 | -50.5 |

| C-H···O | -17.4 | -3.7 | -56.2 | 43.2 | -43.4 |

| Data adapted from a study on 3-[2-(morpholin-4-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione. nih.gov |

Analysis of Global and Local Chemical Reactivity Descriptors (e.g., Fukui Functions)

Conceptual Density Functional Theory (DFT) is a framework that allows for the quantification of chemical reactivity through various descriptors. chemrxiv.orgfrontiersin.org These descriptors can be global, describing the reactivity of the molecule as a whole, or local, identifying specific reactive sites within the molecule. chemrxiv.org

Global Reactivity Descriptors: These are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Key global descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

A large HOMO-LUMO energy gap generally signifies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

Local Reactivity Descriptors: The Fukui function, f(r), is a prominent local descriptor that indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. vub.be It is used to identify the most probable sites for electrophilic, nucleophilic, and radical attacks. revistadechimie.ro

f+(r): For nucleophilic attack (where the molecule accepts an electron).

f-(r): For electrophilic attack (where the molecule donates an electron).

f0(r): For radical attack.

By condensing the Fukui function values onto individual atoms, one can rank the atomic sites by their susceptibility to a particular type of reaction, thus predicting the regioselectivity of chemical processes. chemrxiv.orgvub.be

Theoretical Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict the vibrational spectra (FT-IR and FT-Raman) of molecules. isroset.org The calculations involve optimizing the molecular geometry to find its lowest energy state and then computing the second derivatives of the energy with respect to atomic positions. This process yields the harmonic vibrational frequencies and their corresponding normal modes. nih.gov

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of finite basis sets. To improve the agreement with experimental data, the computed wavenumbers are typically scaled by an empirical factor. semanticscholar.org The assignment of vibrational modes, which links each calculated frequency to a specific type of molecular motion (e.g., stretching, bending), is often performed using Potential Energy Distribution (PED) analysis. semanticscholar.org

This theoretical approach not only helps in the assignment of complex experimental spectra but also provides a detailed understanding of the molecule's vibrational dynamics. scirp.org

| Assignment | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |

| C-H stretch | 3080 | 3085 |

| C=C stretch | 1610 | 1615 |

| C-F stretch | 1250 | 1255 |

| C-Cl stretch | 750 | 755 |

| Data presented is for illustrative purposes and does not represent the target compound. |

Non-Linear Optical (NLO) Property Predictions

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in modern photonics and optoelectronics, including optical switching and data storage. mdpi.comfrontiersin.org Computational chemistry provides a means to predict the NLO response of a molecule before its synthesis.

The key parameters that define a molecule's NLO properties are the linear polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. researchgate.net For second-order NLO materials, the first hyperpolarizability (β) is the most important descriptor. jmcs.org.mx These properties are calculated as derivatives of the molecular dipole moment with respect to an applied external electric field.

DFT calculations have become a standard method for predicting these properties. jmcs.org.mx A large β value is often associated with molecules that have strong electron donor and acceptor groups connected by a π-conjugated system, leading to significant intramolecular charge transfer upon excitation. frontiersin.org Theoretical predictions can guide the design of new organic molecules with enhanced NLO capabilities. researchgate.net

Table 3: Example of Calculated NLO Properties Note: The following data for a 1,2,4-triazole (B32235) derivative is provided for illustrative purposes.

| Property | Calculated Value |

| Linear Polarizability (α) | 4.195 x 10⁻²³ esu |

| First Hyperpolarizability (β) | 6.317 x 10⁻³⁰ esu |

| Second Hyperpolarizability (γ) | 4.314 x 10⁻³⁵ esu |

| Data adapted from a study on a 1,2,4-triazole derivative. researchgate.net |

Relationship Between Theoretical Predictions and Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. The correlation between predicted and observed properties serves as a measure of the accuracy and reliability of the computational methods employed.

In the context of spectroscopic analysis, theoretically calculated vibrational frequencies are directly compared with experimental FT-IR and Raman spectra. semanticscholar.org A high degree of correlation, after appropriate scaling, confirms the accuracy of the optimized molecular geometry and the vibrational assignments. scirp.org Similarly, calculated NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach are benchmarked against experimental ¹H and ¹³C NMR data. semanticscholar.org

For molecular structure, computational studies can predict bond lengths and angles that are often in close agreement with those determined by X-ray crystallography. nih.gov Furthermore, theoretical calculations of electronic properties, such as the HOMO-LUMO gap, can be correlated with the onset of absorption in experimental UV-Vis spectra, providing insights into the electronic transitions within the molecule. semanticscholar.org This synergy between theory and experiment is crucial for a comprehensive understanding of a molecule's chemical and physical properties.

Advanced Applications and Research Frontiers of 4 Difluoromethyl Benzene 1 Carbothioamide in Scientific Disciplines

Applications in Medicinal Chemistry Research

The benzene-1-carbothioamide core structure is a recognized scaffold in medicinal chemistry, and the incorporation of a difluoromethyl group at the para position introduces properties that can significantly influence a molecule's biological activity. The following sections delve into the specific applications of 4-(difluoromethyl)benzene-1-carbothioamide in this domain.

Scaffold Design and Development in Drug Discovery

The carbothioamide moiety is a versatile functional group utilized in the design of various therapeutic agents. Thioamides, the class of compounds to which 4-(difluoromethyl)benzene-1-carbothioamide belongs, have been investigated for a range of biological activities, including antimicrobial, antifungal, and anticancer properties. ontosight.ai The core structure of benzene-1-carbothioamide serves as a valuable scaffold, or molecular framework, upon which medicinal chemists can build and modify to develop new drug candidates. The presence of the sulfur atom in the thioamide group can enhance the lipophilicity of compounds, potentially improving their ability to cross cell membranes and interact with biological targets. ontosight.ai

The development of novel carbazole (B46965) hydrazine-carbothioamide scaffolds has demonstrated potent antioxidant, anticancer, and antimicrobial activities. researchgate.net This highlights the potential of the carbothioamide group as a key component in the design of bioactive scaffolds. While specific research on 4-(difluoromethyl)benzene-1-carbothioamide as a scaffold is not extensively documented, its structural similarity to other biologically active carbothioamides suggests its potential as a foundational structure for the development of new therapeutic agents.

Exploration of Potential Biological Target Interactions and Mechanisms of Action (Non-Clinical)

While direct non-clinical studies on 4-(difluoromethyl)benzene-1-carbothioamide are limited, the broader class of thioamide-containing compounds has been shown to interact with a variety of biological targets. For instance, the related compound 4-(Trifluoromethyl)benzene-1-carbothioamide has been shown to inhibit oxidant enzymes by reacting with their sulfhydryl groups, thereby preventing the oxidation of other molecules. biosynth.com This suggests a potential mechanism of action for compounds containing a halogenated methyl group on a benzene-carbothioamide scaffold.

Furthermore, thioamides are known to be important ligands in coordination chemistry, indicating their ability to bind to metal ions which are often present in the active sites of enzymes. nih.gov The specific biological targets and mechanisms of action for 4-(difluoromethyl)benzene-1-carbothioamide would require further investigation, but the known reactivity of the thioamide group provides a basis for hypothesizing potential interactions with proteins and other biological macromolecules.

Design Principles for Modulating Bioactivity through Fluoroalkylation

The introduction of fluorine-containing groups, such as the difluoromethyl (CF2H) group, is a well-established strategy in medicinal chemistry to modulate the bioactivity of a molecule. sci-hub.sersc.org The difluoromethyl group is of particular interest due to its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor. researchgate.netnih.gov This can lead to enhanced binding affinity and specificity for a biological target. nih.gov

Table 1: Physicochemical Properties Influenced by the Difluoromethyl Group

| Property | Influence of Difluoromethyl Group | Reference |

| Lipophilicity | Increases lipophilicity, potentially improving membrane permeability. | nih.gov |

| Metabolic Stability | Generally increases metabolic stability by blocking sites of oxidation. | researchgate.net |

| Hydrogen Bonding | Can act as a lipophilic hydrogen bond donor. | researchgate.netnih.gov |

| Bioisosterism | Can act as a bioisostere for hydroxyl, thiol, or amine groups. | nih.govnih.gov |

Investigations into Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of benzene-1-carbothioamide, SAR studies would involve systematically modifying different parts of the molecule and evaluating the effect on its biological activity.

Molecular Docking and Ligand-Protein Interaction Studies for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govresearchgate.net This method is widely used in drug discovery to understand how a ligand, such as 4-(difluoromethyl)benzene-1-carbothioamide, might interact with a biological target at the molecular level.

While specific molecular docking studies for 4-(difluoromethyl)benzene-1-carbothioamide are not published, the general principles of ligand-protein interactions can be applied. The difluoromethyl group can participate in hydrogen bonding and hydrophobic interactions within a protein's binding pocket. researchgate.net The thioamide group can also form hydrogen bonds and coordinate with metal ions. nih.gov Computational studies on carbothioamide derivatives have shown their potential to bind to various therapeutic targets. nih.gov Molecular docking simulations could be a valuable tool to identify potential biological targets for 4-(difluoromethyl)benzene-1-carbothioamide and to guide the design of more potent analogues.

Applications in Agrochemical Research and Development

The unique properties imparted by fluorine-containing functional groups are also highly valuable in the field of agrochemical research. rsc.org The incorporation of fluoroalkyl groups into pesticides and herbicides can enhance their efficacy, metabolic stability, and environmental persistence.

While there is no specific information available regarding the application of 4-(difluoromethyl)benzene-1-carbothioamide in agrochemical research, the presence of the difluoromethyl group suggests potential utility in this area. The increased lipophilicity and metabolic stability conferred by this group could lead to the development of more effective and longer-lasting crop protection agents. The carbothioamide moiety is also found in some agrochemicals, further suggesting the potential of this compound as a lead structure for the development of new agricultural products. However, extensive research would be required to evaluate its efficacy and environmental impact.

Herbicidal and Fungicidal Activity Investigations

The investigation into the herbicidal and fungicidal properties of 4-(Difluoromethyl)benzene-1-carbothioamide is rooted in the established bioactivity of related chemical structures. The thioamide functional group is a known pharmacophore in a range of biologically active compounds. researchgate.netontosight.ai Similarly, the inclusion of difluoromethyl groups in pesticide molecules has been shown to favorably modulate their metabolic stability, lipophilicity, and binding affinity to target enzymes. acs.org

Research into the broader class of (thio)benzamide herbicides has identified them as potent inhibitors of Photosystem II (PSII), a key complex in plant photosynthesis. rsc.org This mode of action disrupts the electron transport chain, leading to oxidative stress and ultimately, plant death. The specific structural features of the benzamide (B126), including the nature and position of substituents on the aromatic ring, are critical in determining the efficacy of PSII inhibition. While direct studies on 4-(difluoromethyl)benzene-1-carbothioamide are not extensively documented in publicly accessible literature, its structural similarity to known PSII-inhibiting herbicides makes it a compelling candidate for such investigations.

In the realm of fungicidal activity, amide and thioamide derivatives have a long history of use in crop protection. researchgate.netresearchgate.net Many commercial fungicides function by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. researchgate.net The difluoromethyl group is a key component in several modern SDHI fungicides. acs.org For instance, pyrazole (B372694) carboxamide derivatives containing a difluoromethyl group have demonstrated significant efficacy against a wide range of plant pathogens. researchgate.net These findings suggest that 4-(Difluoromethyl)benzene-1-carbothioamide could exhibit fungicidal properties, potentially through the disruption of fungal respiration or other vital cellular processes. The lipophilic nature of the difluoromethyl group could enhance the compound's ability to penetrate fungal cell membranes, a crucial factor for bioactivity. nih.gov

Future research would likely involve in vitro screening of 4-(Difluoromethyl)benzene-1-carbothioamide against a panel of common agricultural weeds and pathogenic fungi. Such studies would aim to determine its half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values, providing a quantitative measure of its potency. The following table illustrates the type of data that would be generated in these preliminary investigations.

| Target Organism | Assay Type | Endpoint | Hypothetical Result for 4-(Difluoromethyl)benzene-1-carbothioamide |

| Amaranthus retroflexus (Redroot Pigweed) | Whole Plant Assay | GR50 (Growth Reduction 50%) | 150 g/ha |

| Setaria faberi (Giant Foxtail) | Whole Plant Assay | GR50 (Growth Reduction 50%) | 200 g/ha |

| Botrytis cinerea (Gray Mold) | Mycelial Growth Inhibition | EC50 | 5.5 µg/mL |

| Fusarium graminearum (Fusarium Head Blight) | Mycelial Growth Inhibition | EC50 | 8.2 µg/mL |

| Rhizoctonia solani (Sheath Blight) | Mycelial Growth Inhibition | EC50 | 3.9 µg/mL |

Note: The data in this table is illustrative and intended to represent the type of results sought in herbicidal and fungicidal activity investigations. It is not based on documented experimental results for 4-(Difluoromethyl)benzene-1-carbothioamide.

Development of Crop Protection Agents

The development of novel crop protection agents is a continuous effort driven by the need to manage pesticide resistance and meet evolving regulatory standards. nih.gov Compounds containing fluorinated functional groups are playing an increasingly important role in this endeavor. researchgate.net The unique properties of the difluoromethyl group make 4-(Difluoromethyl)benzene-1-carbothioamide a molecule of interest for the design of next-generation pesticides. acs.orgresearchgate.net

The process of developing a new crop protection agent is a multi-stage endeavor that begins with the identification of a promising lead compound. Should initial screenings, as described in the previous section, indicate significant herbicidal or fungicidal activity for 4-(Difluoromethyl)benzene-1-carbothioamide, it would become a lead candidate for further optimization. This process involves the synthesis and testing of analogues to establish structure-activity relationships (SAR). For example, researchers might investigate the effects of altering the position of the difluoromethyl group on the benzene (B151609) ring or introducing other substituents to enhance potency and selectivity.

A critical aspect of developing crop protection agents is ensuring selectivity, meaning the compound is effective against the target pest (weeds or fungi) while having minimal impact on the crop itself. The electronic and steric properties imparted by the difluoromethyl group can influence how the molecule interacts with the target site in the pest versus the crop, potentially leading to a favorable selectivity profile.

Furthermore, the physicochemical properties of a pesticide, such as its water solubility, soil sorption, and environmental persistence, are crucial for its performance and environmental safety. The difluoromethyl group is known to influence these properties, often increasing lipophilicity compared to a methyl group, which can affect its uptake by plants and its behavior in the environment. h1.co Detailed studies would be required to characterize the environmental fate and toxicological profile of 4-(Difluoromethyl)benzene-1-carbothioamide to ensure it meets stringent safety standards.

Role in Materials Science and Advanced Materials Development

The unique chemical properties of 4-(Difluoromethyl)benzene-1-carbothioamide also suggest its potential utility in the field of materials science. The combination of an aromatic ring, a reactive thioamide group, and a polar difluoromethyl substituent makes it a versatile building block for the synthesis of functional materials.

Incorporation into Polymer Matrices and Functional Materials

The thioamide group offers several possibilities for the incorporation of 4-(Difluoromethyl)benzene-1-carbothioamide into polymer structures. It can potentially act as a functional monomer in polymerization reactions. For instance, thioamides have been explored for their ability to be integrated into polymer backbones, creating materials with unique properties. rsc.orgresearchgate.net The presence of the thioamide linkage can influence the thermal and mechanical properties of the resulting polymer and introduce specific functionalities.

One area of interest is the development of specialty polymers where the inclusion of fluorine is desirable. Fluoropolymers are known for their high thermal stability, chemical resistance, and low surface energy. rsc.org The incorporation of the difluoromethyl group from 4-(Difluoromethyl)benzene-1-carbothioamide could be a strategy to impart these fluoropolymer-like properties to other polymer systems. For example, it could be copolymerized with more common monomers to create materials with enhanced hydrophobicity or specific surface properties.

Additionally, 4-(Difluoromethyl)benzene-1-carbothioamide could be used as a functional additive in existing polymer matrices. The polarity of the difluoromethyl and thioamide groups could improve the compatibility of the molecule with certain polymers, while the aromatic ring could enhance thermal stability. The thioamide group, with its ability to coordinate with metals, could also be used to create polymer-metal composites with interesting catalytic or electronic properties.

Use as Intermediates in Novel Material Synthesis

Thioamides are recognized as versatile intermediates in organic synthesis, capable of undergoing a variety of chemical transformations to produce a wide range of heterocyclic compounds and other functional molecules. chemrxiv.orgacs.org This reactivity makes 4-(Difluoromethyl)benzene-1-carbothioamide a valuable precursor for the synthesis of novel materials.

The thioamide group can be converted into other functional groups, or it can participate in cyclization reactions to form heterocycles such as thiazoles or thiadiazoles. These heterocyclic structures are often associated with unique optical and electronic properties and are used in the development of organic semiconductors, liquid crystals, and other advanced materials. The presence of the difluoromethyl group on the benzene ring would be carried through these synthetic transformations, ultimately functionalizing the resulting material with this fluorine-containing moiety.

For example, the reaction of 4-(Difluoromethyl)benzene-1-carbothioamide with α-haloketones could lead to the formation of difluoromethyl-substituted phenylthiazoles. These compounds could then be further polymerized or used as building blocks for more complex molecular architectures. The ability to introduce the difluoromethyl group into a variety of material scaffolds via this intermediate opens up possibilities for fine-tuning the properties of the final material for specific applications.

Development of Fluorescent Substances and Dyes

The development of novel fluorescent materials is a vibrant area of research with applications in sensing, imaging, and optoelectronics. While the fluorescent properties of 4-(Difluoromethyl)benzene-1-carbothioamide itself have not been extensively reported, its chemical structure contains motifs that are relevant to the design of fluorescent dyes.

The thioamide group is known to be a fluorescence quencher in some molecular contexts, potentially through a photoinduced electron transfer (PeT) mechanism. nih.gov However, it can also be part of a larger conjugated system that exhibits fluorescence. The benzene ring provides a basic chromophoric unit, and the electronic properties of both the thioamide and the difluoromethyl group would influence the absorption and emission characteristics of any dye derived from this compound.

More plausibly, 4-(Difluoromethyl)benzene-1-carbothioamide could serve as a synthetic intermediate for the construction of more complex fluorescent dyes. researchgate.net As mentioned previously, it can be used to synthesize various heterocyclic compounds. Many classes of fluorescent dyes are based on heterocyclic cores. By using this compound as a starting material, it would be possible to create new families of fluorescent dyes that incorporate a difluoromethylphenyl substituent. This substituent could be used to modulate the photophysical properties of the dye, such as its quantum yield, Stokes shift, and photostability. The lipophilic character of the difluoromethyl group might also enhance the solubility of the dye in nonpolar environments, which could be advantageous for applications in polymer-based materials or biological imaging.

Emerging Areas and Future Research Directions for Difluoromethylated Carbothioamides

The field of organofluorine chemistry is continuously expanding, with new synthetic methods and applications being discovered at a rapid pace. For difluoromethylated carbothioamides, such as 4-(Difluoromethyl)benzene-1-carbothioamide, several emerging areas and future research directions can be envisioned.

In the agricultural sector, a key future direction will be the detailed investigation of the biological mode of action of such compounds. If herbicidal or fungicidal activity is confirmed, identifying the specific molecular target will be crucial for understanding its efficacy and for designing more potent and selective analogues. This could involve studies on its interaction with key enzymes like those in the photosystem II complex or the mitochondrial respiratory chain. rsc.orgresearchgate.net Furthermore, the integration of these compounds into modern agricultural practices, such as precision agriculture, could be explored. numberanalytics.com

In materials science, a promising research avenue is the exploration of difluoromethylated carbothioamides as monomers for the synthesis of "smart" polymers. These are materials that respond to external stimuli such as light, temperature, or pH. The thioamide group, with its potential for photoisomerization and its ability to participate in hydrogen bonding, could be leveraged to create such responsive materials. nih.gov The development of polymers with tunable surface properties, driven by the presence of the difluoromethyl group, is another area ripe for exploration.

The synthesis of novel organocatalysts and ligands for transition metal catalysis based on the difluoromethylated carbothioamide scaffold is another potential future direction. The sulfur and nitrogen atoms of the thioamide group can coordinate to metal centers, and the electronic properties of the difluoromethylphenyl group could influence the catalytic activity and selectivity of the resulting metal complexes.

Finally, the unique ability of the difluoromethyl group to act as a bioisostere and a lipophilic hydrogen bond donor opens up possibilities beyond the scope of this article, in fields such as medicinal chemistry. h1.co The continued development of efficient synthetic methodologies to access a wider range of difluoromethylated carbothioamides will be essential to unlock their full potential across all these scientific disciplines. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Difluoromethyl)benzene-1-carbothioamide, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or thiourea formation. For example, fluorinated benzyl halides can react with thiourea derivatives under controlled conditions (e.g., reflux in ethanol). Intermediates are characterized using NMR (to confirm fluorine substitution patterns) and HPLC (to assess purity). Structural validation via X-ray crystallography is recommended for ambiguous cases .

Q. How can researchers optimize reaction conditions to improve yield and selectivity?

- Methodological Answer : Employ factorial design of experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For instance, a 2^3 factorial design can identify interactions between parameters. Use statistical tools (e.g., ANOVA) to prioritize significant factors, as demonstrated in thiourea derivative synthesis .

Q. What spectroscopic techniques are critical for characterizing 4-(Difluoromethyl)benzene-1-carbothioamide?

- Methodological Answer : Key techniques include:

- ¹⁹F NMR : To confirm difluoromethyl group integrity and monitor substitution reactions.

- IR Spectroscopy : To verify the carbothioamide (-C(=S)NH₂) moiety (stretching bands at ~1250 cm⁻¹ for C=S).

- LC-MS : To assess molecular weight and detect byproducts .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-(Difluoromethyl)benzene-1-carbothioamide in complex reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Tools like Gaussian or COMSOL Multiphysics can simulate reaction pathways, as applied to fluorinated carbothioamides in cyclization reactions .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Conduct dose-response assays across multiple cell lines to differentiate target-specific vs. off-target effects. For example, use MTT assays for cytotoxicity and agar diffusion for antimicrobial activity. Cross-validate with structural analogs (e.g., replacing difluoromethyl with trifluoromethyl) to isolate structure-activity relationships .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer : Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Pair with molecular docking to identify putative binding pockets .

Q. What advanced separation techniques are suitable for purifying 4-(Difluoromethyl)benzene-1-carbothioamide from complex mixtures?

- Methodological Answer : Utilize preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA). For scale-up, consider centrifugal partition chromatography (CPC) to avoid stationary phase degradation, as applied to fluorinated aromatic compounds .

Data Analysis and Experimental Design

Q. How should researchers handle variability in fluorinated compound stability during long-term storage?

- Methodological Answer : Conduct accelerated stability studies under varying conditions (humidity, temperature). Use HPLC-UV to track degradation products. Store samples in amber vials under inert gas (argon) at -20°C, as recommended for thiourea derivatives .

Q. What statistical methods are effective for analyzing high-throughput screening data for this compound?

- Methodological Answer : Apply principal component analysis (PCA) to reduce dimensionality and identify clusters in bioactivity data. Use machine learning algorithms (e.g., random forests) to predict activity classes based on structural descriptors .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.